T-418
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Overview
Description
T-418 is a potent dual inhibitor of CDK8 and CDK19.
Scientific Research Applications
1. Dual Receptor Activity and Antithrombotic Effects
TRA-418, identified as a compound with both thromboxane A2 receptor (TP receptor) antagonistic and prostacyclin receptor (IP receptor) agonistic activities, is being explored as a new antithrombotic agent. It has been found effective in inhibiting platelet-leukocyte interactions in human whole blood, suggesting its potential beneficial effects in antithrombotic therapies (Miyamoto et al., 2010).
2. Hydrocarbon Analysis in Environmental Studies
EPA method 418.1, which is based on extraction with 1,1,2-trichlorotrifluoroethane (Freon 113) and FTIR spectroscopy of the extracted solvent, is commonly used for assessing total petroleum hydrocarbons (TPH) in soil. This method's efficacy and accuracy in environmental studies have been a subject of research, demonstrating its potential for assessing environmental contamination (Schwartz et al., 2012).
3. Radiometric Dating and Geochemical Applications
Studies have proposed the use of certain isotopes like 41Ca, which is closely related to the "T-418" context, for radiometric dating due to its half-life and significance in geochemical cycles. Such applications are crucial in understanding geological and biochemical cycles over extended periods (Raisbeck & Yiou, 1979).
4. Industrial Applications of Radiotracers
Gaseous radiotracers like 41Ar are utilized extensively in various industries for troubleshooting and optimizing process parameters. The production and application of such radiotracers, including their safety aspects and efficiency, are areas of active research (Yelgaonkar et al., 2007).
5. Advanced Spectroscopy and Analytical Chemistry
Techniques like thermal ionization mass spectrometry (TIMS) are being developed for the precise measurement of isotopes such as 41K, which is relevant to the "this compound" domain. These methods are essential for high precision analysis in fields like meteoritics and rare or valuable materials (Wielandt & Bizzarro, 2011).
Properties
Molecular Formula |
C24H19FN4O2 |
---|---|
Molecular Weight |
414.44 |
IUPAC Name |
(E)-N-(4-(2-(1,3,4-Oxadiazol-2-yl)ethyl)phenyl)-3-(4-(4-fluorophenyl)pyridin-3-yl)acrylamide |
InChI |
InChI=1S/C24H19FN4O2/c25-20-7-4-18(5-8-20)22-13-14-26-15-19(22)6-11-23(30)28-21-9-1-17(2-10-21)3-12-24-29-27-16-31-24/h1-2,4-11,13-16H,3,12H2,(H,28,30)/b11-6+ |
InChI Key |
IICSXHYHGAAWBA-IZZDOVSWSA-N |
SMILES |
O=C(NC1=CC=C(CCC2=NN=CO2)C=C1)/C=C/C3=C(C4=CC=C(F)C=C4)C=CN=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
T418; T 418; T-418 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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